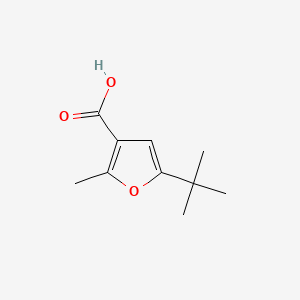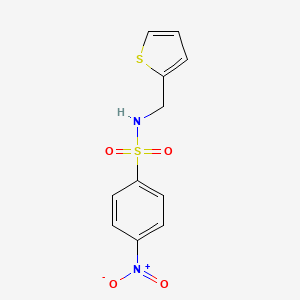![molecular formula C6H6N2O2S B2711889 Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- CAS No. 5719-34-6](/img/structure/B2711889.png)
Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro-
Übersicht
Beschreibung
Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- is a compound that has been studied for its potential applications in various fields. It has been found to be an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells . It is nonfluorescent and absorbs near-visible radiation with about 60% higher efficiency .
Synthesis Analysis
The synthesis of Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- involves thionation of nucleobases . This process is easy to perform, and the resulting compound can be readily incorporated into DNA and RNA . Other synthesis methods involve the use of readily available starting materials, specifically, β-enaminoester .
Molecular Structure Analysis
The molecular structure of Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- is complex and has been studied using various spectroscopic and computational methods . Steady-state absorption and emission spectra are combined with transient absorption spectroscopy and CASPT2 calculations to delineate the electronic relaxation mechanisms of both pyrimidine derivatives in aqueous and acetonitrile solutions .
Chemical Reactions Analysis
Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- is known to efficiently populate the long-lived and reactive triplet state generating singlet oxygen with a quantum yield of about 80% independent of solvent . This property makes it an effective photosensitizer .
Wissenschaftliche Forschungsanwendungen
Photosensitizer for Cancer Cells
Thieno[3,4-d]pyrimidin-4(3H)-thione, a derivative of Thieno[3,4-d]pyrimidine, has been identified as an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells . It absorbs near-visible radiation with about 60% higher efficiency and can generate singlet oxygen with a quantum yield of about 80% independent of solvent . It has shown high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells both under normoxic and hypoxic conditions .
DNA and RNA Probe
Thieno[3,4-d]pyrimidin-4(3H)-thione can be readily incorporated into DNA and RNA, making it a potential probe for these genetic materials .
Heavy-Atom-Free PDT Agent
Thieno[3,4-d]pyrimidin-4(3H)-thione has been identified as a promising heavy-atom-free photodynamic therapy (PDT) agent . Its potential has been demonstrated through combined spectroscopic, computational, and in vitro data .
Multi-Targeted Kinase Inhibitors
Pyrrolo[2,3-d]pyrimidine derivatives, which are structurally similar to Thieno[3,4-d]pyrimidine, have been synthesized as potential multi-targeted kinase inhibitors . These compounds have shown promising cytotoxic effects against different cancer cell lines .
Apoptosis Inducers
Pyrrolo[2,3-d]pyrimidine derivatives have also been identified as potential apoptosis inducers . They have been found to induce cell cycle arrest and apoptosis in HepG2 cells .
Anticancer Activity
Thieno[3,4-d]pyrimidine derivatives have been reported to exhibit anticancer activity . For example, thiazolopyrimidine derivatives have shown excellent anticancer activity against human cancer cell lines and primary CLL cells .
Wirkmechanismus
The mechanism of action of Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- is related to its ability to generate singlet oxygen . This makes it an effective photosensitizer for cancer cells, exhibiting high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells both under normoxic and hypoxic conditions .
Zukünftige Richtungen
The future directions for Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- include further development of photosensitizers based on the thionation of thieno[3,4-d]pyrimidine derivatives . The excellent potential of this compound as a heavy-atom-free PDT agent paves the way for its use in cancer treatment .
Eigenschaften
IUPAC Name |
5,7-dihydro-1H-thieno[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H2,(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZJDYOOUXZORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydro- | |
CAS RN |
5719-34-6 | |
| Record name | 5,7-DIHYDROTHIENO(3,4-D)PYRIMIDINE-2,4-DIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2711809.png)
![4-bromo-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol](/img/structure/B2711811.png)
![2-(methylsulfanyl)-N-{2-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2711812.png)
![2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-indol-6-yl}pyridine-3-carboxamide](/img/structure/B2711814.png)

![ethyl 6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711818.png)
![Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate](/img/structure/B2711819.png)



![6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2711827.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenoxyacetamide](/img/structure/B2711828.png)